molecular formula C22H23ClN6O2 B10922832 N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1174860-72-0

N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10922832
CAS No.: 1174860-72-0
M. Wt: 438.9 g/mol
InChI Key: DWBCTHBWLCBORR-UHFFFAOYSA-N
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Description

N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a structurally complex molecule featuring a pyrazolo[3,4-b]pyridine core, a fused heterocyclic system known for its versatility in medicinal chemistry. Key structural elements include:

  • Pyrazolo[3,4-b]pyridine core: Provides a rigid scaffold for functional group attachment and influences electronic properties.
  • 1-Methyl group: Likely improves metabolic stability by blocking oxidation at the N1 position.
  • Carboxamide group at position 4: Acts as a hydrogen-bond donor/acceptor, critical for target binding.

Properties

CAS No.

1174860-72-0

Molecular Formula

C22H23ClN6O2

Molecular Weight

438.9 g/mol

IUPAC Name

N-[3-(4-chloropyrazol-1-yl)-2-methylpropyl]-6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H23ClN6O2/c1-14(12-29-13-16(23)10-26-29)9-24-22(30)18-8-20(15-4-6-17(31-3)7-5-15)27-21-19(18)11-25-28(21)2/h4-8,10-11,13-14H,9,12H2,1-3H3,(H,24,30)

InChI Key

DWBCTHBWLCBORR-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C1=CC(=NC2=C1C=NN2C)C3=CC=C(C=C3)OC)CN4C=C(C=N4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, methylating agents, and carboxylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves continuous flow reactors and automated systems to maintain consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo, typically using reagents like halogens, nitric acid, and sulfuric acid.

Common Reagents and Conditions

The reactions mentioned above are carried out under specific conditions to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed in anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of inflammatory and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved in these processes are complex and depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridine derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine Derivatives

Compound Name Core Structure Key Substituents Unique Features Inferred Bioactivity
Target Compound Pyrazolo[3,4-b]pyridine - 4-Methoxyphenyl (position 6)
- 1-Methyl
- 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropyl carboxamide
Chlorinated pyrazole side chain enhances steric bulk and electronic effects Potential kinase inhibition or antimicrobial activity
N-(3-Chloro-4-methoxyphenyl)-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine - 3-Chloro-4-methoxyphenyl carboxamide
- 1-Isopropyl
Chloro and methoxy groups on phenyl enhance reactivity and binding Antimicrobial or anticancer applications
N-(4-Methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine - 4-Methoxyphenyl carboxamide
- No halogen substituents
Simpler structure with reduced steric hindrance Moderate activity due to lack of halogen
N-(3-Chloro-5-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine - 3-Chloro-5-fluorophenyl carboxamide Dual halogen substitution increases polarity Enhanced target selectivity
1-(4-Chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Pyrazolo[3,4-b]pyridine - 4-Chlorobenzyl
- Carboxylic acid (position 4)
Acidic group improves solubility; chlorobenzyl enhances lipophilicity Potential anti-inflammatory or enzyme inhibition

Key Observations :

Substituent Effects on Bioactivity: Halogenation: The target compound’s 4-chloro-pyrazole side chain may improve binding to hydrophobic pockets in enzymes or receptors compared to non-halogenated analogs (e.g., N-(4-methoxyphenyl)-...) . Methoxy Groups: The 4-methoxyphenyl moiety, common across compounds, likely contributes to π-stacking interactions and membrane permeability .

Carboxamide vs. Carboxylic Acid :

  • Carboxamide derivatives (target compound, ) generally exhibit better cell permeability than carboxylic acids (), but the latter may offer stronger hydrogen-bonding in polar environments .

Therapeutic Potential: Compounds with dual halogen-methoxy substitution (e.g., ) show enhanced antimicrobial activity, suggesting the target compound’s pyrazole-chloro group may confer similar advantages .

Biological Activity

N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound classified under pyrazolo[3,4-b]pyridine derivatives. This compound exhibits significant biological activity, particularly in the realms of oncology and inflammation. Its structural features, including a chloro substituent and a methoxyphenyl group, enhance its pharmacological profile and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈ClN₅O₂, with a molecular weight of approximately 438.9 g/mol. The presence of the pyrazole moiety and carboxamide functional group contributes to its biological activity.

Property Value
Molecular Weight438.9 g/mol
Chemical FormulaC₁₈H₁₈ClN₅O₂
Structural ClassPyrazolo[3,4-b]pyridine
Key Functional GroupsPyrazole, Carboxamide

Research indicates that this compound may act primarily as an inhibitor of specific protein kinases involved in cancer signaling pathways. Inhibition of these kinases can disrupt cellular proliferation and survival mechanisms in cancer cells.

Key Biological Activities

  • Anticancer Activity :
    • The compound has shown promise in inhibiting the proliferation of various cancer cell lines, including MV4-11 (biphenotypic B myelomonocytic leukemia) and MCF-7 (human breast cancer) cells.
    • Studies report that it induces apoptosis through activation of caspase pathways and reduces proliferating cell nuclear antigen (PCNA) levels, which are crucial for DNA replication.
  • Anti-inflammatory Properties :
    • Pyrazole derivatives have been recognized for their anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases.

Research Findings

A series of studies have evaluated the biological activity of this compound:

Case Study Overview

In a study evaluating various pyrazolo[3,4-b]pyridine derivatives for their antiproliferative effects, this compound was shown to exhibit significant activity against multiple cancer cell lines.

Cell Line IC50 (µM)
MV4-115.0
K5628.0
MCF-77.5

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

Compound Name Structural Features Biological Activity
1-MethylpyrazoleMethyl group on the pyrazole ringAnti-inflammatory
4-ChloropyrazoleChloro substituent on the pyrazole ringKinase inhibition
Pyrazolo[3,4-b]pyridine derivativesSimilar bicyclic structureAnticancer properties

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